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molecular formula C10H11ClO3 B047537 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone CAS No. 117052-19-4

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Cat. No. B047537
M. Wt: 214.64 g/mol
InChI Key: QTLSOFLLVYVKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604021B2

Procedure details

To a stirred solution of 1-(5-chloro-2,3-dimethoxy-phenyl)-ethanone (3.6 g, 16.8 mmol) and ammonium acetate (12.9 g, 168 mmol) in absolute methanol (50 mL) was added sodium cyanoborohydride (0.738 g, 11.8 mmol) in one portion. The resulting solution was stirred at room temperature for 36 h. Concentrated HCl was added until pH<2. The methanol was then evaporated, and the resulting white residue was dissolved in H2O (50 mL) and washed with diethyl ether (2×50 mL). The aqueous phase was then basified with powdered KOH to pH>10, saturated with NaCl, and extracted with dichloromethane (4×10 mL). The combined dichloromethane extracts were dried over Na2SO4, filtered, and evaporated to the crude compound which was purified by silica gel column (1% NH4OH/8% methanol/dichloromethane) to afford 1-(5-chloro-2,3-dimethoxy-phenyl)-ethyl amine (1.43 g, 40%): 1H NMR (400 MHz, CDCl3): δ 6.98 (d, 1 H), 6.78 (d, 1 H), 4.39 (m, 1 H), 3.86 (s, 3 H), 3.83 (s, 3 H), 1.35 (d, 3 H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0.738 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([NH2:21])[CH3:9])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C1)C(C)=O)OC)OC
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.738 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white residue was dissolved in H2O (50 mL)
WASH
Type
WASH
Details
washed with diethyl ether (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column (1% NH4OH/8% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(C1)C(C)N)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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